

An In-Depth Technical Guide to Cannabidiphorolic Acid (CBDPA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cbdpa (crm)*

Cat. No.: *B10827553*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiphorolic acid (CBDPA) is a recently identified phytocannabinoid and a heptyl homolog of cannabidiolic acid (CBDA). As the carboxylic acid precursor to cannabidiphorol (CBDP), CBDPA represents a novel area of cannabinoid research. This technical guide provides a comprehensive overview of the current scientific understanding of CBDPA, focusing on its chemical structure, synthesis, and the limited available data on its biological context. Due to the nascent stage of research into this compound, this document also highlights the significant gaps in knowledge regarding its pharmacological activity and mechanism of action, thereby identifying opportunities for future investigation.

Chemical Structure and Properties

Cannabidiphorolic acid is characterized by a resorcinolic acid core with a heptyl side chain, a feature that distinguishes it from the more common pentyl homolog, CBDA. The presence of the longer alkyl chain is hypothesized to influence its biological activity, potentially altering its affinity for cannabinoid receptors and other molecular targets.

Chemical Identifiers

Property	Value	Reference
IUPAC Name	6-heptyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-benzoic acid	
CAS Number	2718149-62-1	
Molecular Formula	C ₂₄ H ₃₄ O ₄	
Formula Weight	386.5 g/mol	
SMILES String	OC(C(C(O)=O)=C(C=C1O)CC CCCC)=C1[C@H]2-- INVALID-LINK--CCC(C)=C2	

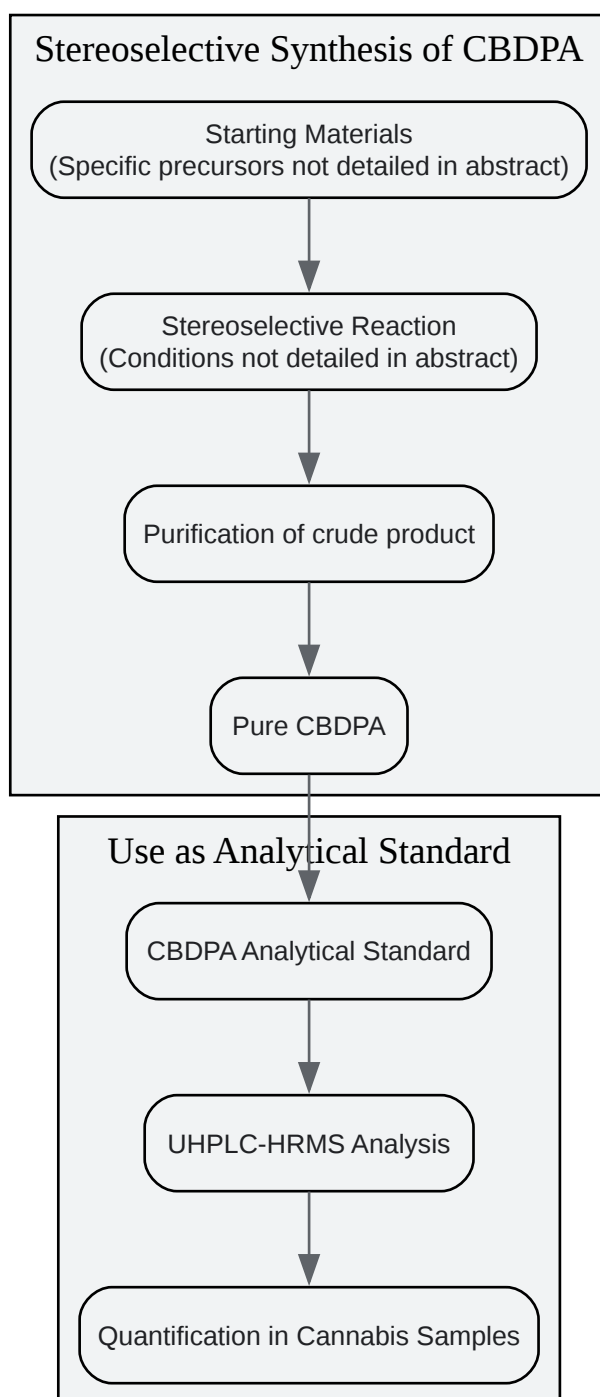
Synthesis of CBDPA

To date, the primary source of CBDPA for research purposes is through stereoselective synthesis. The natural abundance of CBDPA in *Cannabis sativa* is relatively low, necessitating chemical synthesis to obtain sufficient quantities for use as an analytical standard and for biological investigations.

Experimental Protocol: Stereoselective Synthesis

A detailed experimental protocol for the ad hoc stereoselective synthesis of CBDPA has been developed, as reported by Linciano and colleagues in 2021. This synthesis was crucial for the definitive identification and quantification of CBDPA in various cannabis chemotypes.

Note: The full, detailed experimental protocol is provided in the supplementary materials of the publication "The novel heptyl phorolic acid cannabinoids content in different *Cannabis sativa* L. accessions" in the journal *Talanta*. At the time of this writing, this supplementary information is not publicly accessible through standard search methodologies. The described workflow is a high-level interpretation based on the available information.



[Click to download full resolution via product page](#)

Figure 1: High-level workflow for the synthesis and application of CBDPA as an analytical standard.

Biological Activity and Signaling Pathways

A significant knowledge gap exists regarding the biological activity and signaling pathways of CBDPA. To date, no peer-reviewed studies have been published that specifically investigate the pharmacological effects of isolated CBDPA. Research has predominantly focused on its identification and quantification in cannabis varieties.

Putative Targets and Future Research Directions

Based on the structural similarity of CBDPA to other cannabinoids, particularly CBDA and CBD, several putative molecular targets can be hypothesized. These include:

- **Cannabinoid Receptors (CB1 and CB2):** The elongated heptyl chain of CBDPA may alter its binding affinity and efficacy at CB1 and CB2 receptors compared to their pentyl counterparts.
- **Peroxisome Proliferator-Activated Receptors (PPARs):** CBD is a known agonist of PPAR γ , and it is plausible that CBDPA shares this activity.
- **Transient Receptor Potential (TRP) Channels:** Various cannabinoids modulate the activity of TRP channels, which are involved in pain and inflammation.
- **G-Protein Coupled Receptor 55 (GPR55):** This orphan receptor is considered by some to be a third cannabinoid receptor and is another potential target for CBDPA.

Future research should prioritize the in vitro and in vivo characterization of CBDPA's pharmacological profile. Key experiments would include receptor binding assays, functional assays to determine agonist/antagonist activity, and screening against a broad panel of relevant biological targets.

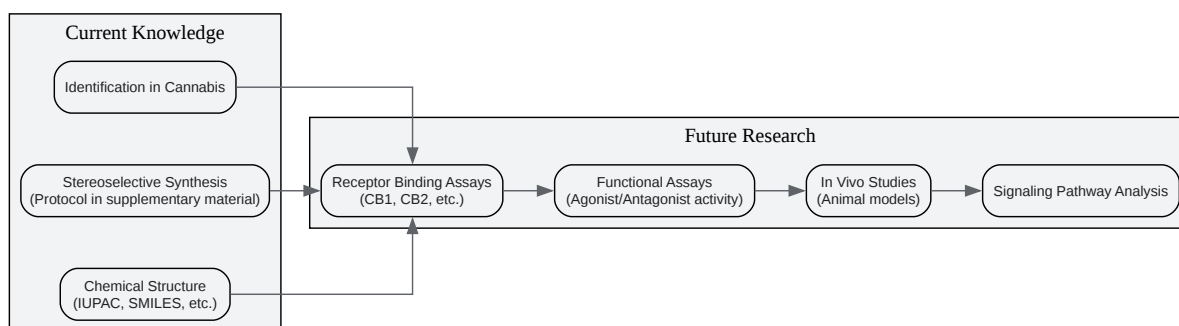
Quantitative Data

There is currently no publicly available quantitative data on the biological activity of CBDPA, such as IC₅₀, EC₅₀, or K_i values. The primary quantitative data available relates to its concentration in different strains of *Cannabis sativa*.

Conclusion and Future Outlook

Cannabidiphorolic acid is a novel phytocannabinoid with a unique chemical structure that warrants further investigation. While its synthesis and identification have been achieved, a comprehensive understanding of its biological effects is completely lacking. The availability of a

synthetic route for CBDPA opens the door for the scientific community to explore its therapeutic potential. Future research efforts should be directed towards elucidating its pharmacological profile, identifying its molecular targets, and understanding its mechanism of action. Such studies will be critical in determining whether CBDPA or its derivatives have a future in drug development.



[Click to download full resolution via product page](#)

Figure 2: Logical relationship between current knowledge and future research directions for CBDPA.

- To cite this document: BenchChem. [An In-Depth Technical Guide to Cannabidiphorolic Acid (CBDPA)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10827553#what-is-the-chemical-structure-of-cbdpa\]](https://www.benchchem.com/product/b10827553#what-is-the-chemical-structure-of-cbdpa)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com